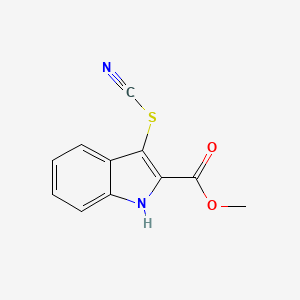

Methyl 3-thiocyanato-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-thiocyanato-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)9-10(16-6-12)7-4-2-3-5-8(7)13-9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIAEFNREPRTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-thiocyanato-1H-indole-2-carboxylate typically involves the functionalization of the indole ring. One common method is the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines that are properly functionalized with electron-withdrawing and electron-donating groups. This method can be optimized by exposing the reactants to microwave irradiation, which results in excellent yields and high regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize the output and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-thiocyanato-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the thiocyanate group to other functional groups, such as amines or thiols.

Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-thiocyanato-1H-indole-2-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations.

Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-thiocyanato-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiocyanate group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The indole ring structure is known to interact with biological receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-methyl-1H-indole-3-carboxylate: Similar structure but with a methyl group at the 2-position instead of a thiocyanate group.

Methyl 1H-indole-2-carboxylate: Lacks the thiocyanate group at the 3-position.

3-Thiocyanato-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.

Uniqueness

Methyl 3-thiocyanato-1H-indole-2-carboxylate is unique due to the presence of both the thiocyanate and carboxylate ester groups on the indole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Methyl 3-thiocyanato-1H-indole-2-carboxylate is an indole derivative that has garnered attention in the field of biological research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's mechanisms of action, biochemical pathways, and relevant case studies highlighting its biological significance.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₁₁H₈N₂O₂S

- Molecular Weight : 232.26 g/mol

The compound features an indole ring structure, a carboxylate group, and a thiocyanate substituent, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, influencing several biochemical pathways. Key aspects of its mechanism of action include:

- Interaction with Enzymes : The compound may inhibit or modulate enzyme activities, particularly those involved in cancer pathways.

- Microtubule Disruption : Similar to other indole derivatives, it has been suggested that this compound can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactivity with Biological Targets : Its thiocyanate group can undergo reactions that modify proteins or nucleic acids, potentially altering cellular functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Studies suggest that this compound can act as a potent inhibitor of cancer cell proliferation by disrupting microtubule dynamics and inducing apoptosis .

- Enzyme Inhibition : It shows promise in inhibiting specific enzymes that are crucial in various metabolic pathways, which could be leveraged for therapeutic interventions.

- Proteomic Applications : The compound's reactivity makes it valuable in proteomics research for labeling and studying protein interactions.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to its ability to disrupt microtubule formation, leading to mitotic arrest and subsequent cell death .

- Enzyme Interaction Studies : Research highlighted the compound's potential as an enzyme inhibitor, showing effective modulation of specific targets involved in metabolic processes. This suggests avenues for developing new therapeutics targeting metabolic diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-thiocyanatoindole-6-carboxylate | C₁₁H₈N₂O₂S | Different position of the carboxylate group |

| 3-Thiocyanatoindole | C₉H₆N₂S | Lacks carboxylate functionality |

| Methyl indole-6-carboxylate | C₁₁H₉NO₂ | No thiocyanate group; focuses on carboxylic acid properties |

This table illustrates how structural variations influence the biological properties of these compounds.

Q & A

Q. What are the standard synthetic routes for Methyl 3-thiocyanato-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing a thiocyanate group at the 3-position of a pre-functionalized indole-2-carboxylate scaffold. A common approach includes:

- Step 1 : Start with a methyl 3-formyl-1H-indole-2-carboxylate precursor (analogous to intermediates in and ).

- Step 2 : React with a thiocyanation agent (e.g., KSCN or NH₄SCN) under acidic or oxidative conditions.

- Optimization : Use acetic acid as a solvent with sodium acetate as a catalyst (as in ), refluxing at 80–100°C for 3–5 hours. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., from ethanol/water mixtures) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiocyanate resonance at ~110 ppm for ¹³C; indole proton signals between δ 7.0–8.5 ppm) .

- IR : Identify thiocyanate stretching vibrations (~2100–2150 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) .

- Chromatography : Use HPLC with a C18 column (MeCN/H₂O gradient) to assess purity (>95%).

- Elemental Analysis : Validate molecular formula (C₁₁H₈N₂O₂S) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the thiocyanate group.

- Handling : Use gloveboxes for moisture-sensitive steps ( recommends protective gear and controlled environments) .

Advanced Research Questions

Q. How can contradictions in crystallographic data from different polymorphs of this compound be resolved?

- Methodological Answer :

- Data Collection : Use high-resolution XRD (e.g., synchrotron sources) to distinguish polymorphs.

- Refinement : Apply SHELXL () for structure solution, ensuring hydrogen atoms are constrained or located via difference Fourier maps .

- Validation : Compare thermal displacement parameters and residual electron density plots to identify disorder or solvent effects .

Q. What methodologies are used to study the thiocyanation reaction mechanism in indole derivatives?

- Methodological Answer :

- Kinetic Studies : Monitor reaction intermediates via in situ FTIR or NMR spectroscopy under varying temperatures/pH.

- Isotopic Labeling : Use ¹⁵N-labeled KSCN to trace thiocyanate incorporation ( discusses similar mechanistic analyses for formyl intermediates) .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to explore transition states and regioselectivity .

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

- Methodological Answer :

- Derivative Synthesis : Modify the thiocyanate group (e.g., replace with –SH, –SCF₃) or ester moiety ( compares bioactivity of analogous indene-carboxylates) .

- Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase panels), and cellular uptake (fluorescence tagging).

- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate substituents with activity ( highlights indole derivatives’ role in enzyme modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.